![molecular formula C11H9ClN2OS B2413011 4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 460730-08-9](/img/structure/B2413011.png)

4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

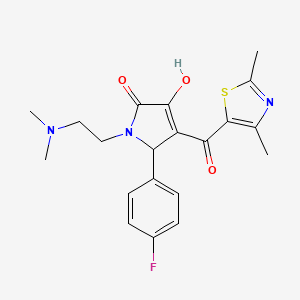

“4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 460730-08-9 . It has a molecular weight of 252.72 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H9ClN2OS/c1-7-4-2-3-5-8(7)13-11-14-10(12)9(6-15)16-11/h2-6H,1H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound has a molecular weight of 252.72 .Applications De Recherche Scientifique

Antibacterial Activity

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves the reaction of precursors under Hantzsch thiazole synthesis conditions . Researchers have explored its antibacterial potential against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. Investigating its mode of action and efficacy against drug-resistant strains could be valuable for developing new antimicrobial agents.

Nitazoxanide Synergy

Nitazoxanide, an antimicrobial drug, has demonstrated efficacy against Helicobacter pylori when administered alongside omeprazole. Investigating potential synergistic effects with our compound could enhance its therapeutic profile .

Anti-Inflammatory Properties

Darbufelone: , a marketed anti-inflammatory drug, contains a thiazole moiety. It has shown promise as a lung cancer cell growth inhibitor. Exploring similar anti-inflammatory effects of our compound could be worthwhile .

Urease Inhibition

In pharmaceutical chemistry, the thiourea skeleton is significant. Our compound’s structure suggests potential as a urease inhibitor. Researchers have synthesized related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains. Investigating its urease inhibitory activity could lead to novel therapeutic strategies .

Chlorine Substituent Effects

The presence of chlorine in low molecular weight compounds can alter their biological activity by modifying the electrophilicity of carbon in C-Cl bonds. Further studies could elucidate how the chlorine substituent impacts our compound’s properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

The compound “4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used in medicinal chemistry due to their bioactive properties .

Mode of Action

They can act as enzyme inhibitors, receptor agonists or antagonists, or ion channel modulators .

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Pharmacokinetics

Thiazole derivatives are generally well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, which can result in various cellular effects .

Propriétés

IUPAC Name |

4-chloro-2-(2-methylanilino)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-7-4-2-3-5-8(7)13-11-14-10(12)9(6-15)16-11/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOUKJGAULDWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=C(S2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B2412928.png)

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)

![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)

![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![Bicyclo[3.2.0]hept-6-ylmethanol](/img/structure/B2412943.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)